![molecular formula C24H32N4O3S B247210 N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247210.png)
N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide, commonly known as BMS-986168, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It is being developed by Bristol Myers Squibb as a potential treatment for various diseases, including cancer and autoimmune disorders.
Wirkmechanismus
BMS-986168 is a selective inhibitor of several kinases, including spleen tyrosine kinase (Syk), janus kinase 2 (JAK2), and tyrosine kinase 2 (TYK2). These kinases play a key role in the signaling pathways that regulate immune cell activation and proliferation. By inhibiting their activity, BMS-986168 can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
BMS-986168 has been shown to have a number of biochemical and physiological effects in preclinical studies. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It can also inhibit the proliferation of immune cells, such as T cells and B cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BMS-986168 is its selectivity for specific kinases, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one limitation of BMS-986168 is its relatively low potency compared to other kinase inhibitors. This may limit its effectiveness in certain disease models.
Zukünftige Richtungen
There are several future directions for the development of BMS-986168. One potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Another potential application is in the treatment of cancer, particularly hematological malignancies such as leukemia and lymphoma. Further preclinical and clinical studies are needed to evaluate the safety and efficacy of BMS-986168 in these disease models. Additionally, the development of more potent analogs of BMS-986168 may improve its effectiveness in these applications.
Synthesemethoden
The synthesis of BMS-986168 involves a multi-step process that starts with the reaction of 4-benzylpiperazine with 4-piperidone to form 4-(4-benzyl-1-piperazinyl)-1-piperidinone. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to form N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
BMS-986168 has been extensively studied in preclinical models of cancer and autoimmune disorders. In vitro studies have shown that it inhibits the activity of several kinases that play a key role in the development and progression of these diseases. In vivo studies have demonstrated that it has potent anti-tumor and anti-inflammatory activity.
Eigenschaften
Molekularformel |
C24H32N4O3S |
|---|---|
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
N-[4-[4-(4-benzylpiperazin-1-yl)piperidin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C24H32N4O3S/c1-20(29)25-22-7-9-24(10-8-22)32(30,31)28-13-11-23(12-14-28)27-17-15-26(16-18-27)19-21-5-3-2-4-6-21/h2-10,23H,11-19H2,1H3,(H,25,29) |
InChI-Schlüssel |
USDMRKREVOCWBY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4 |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



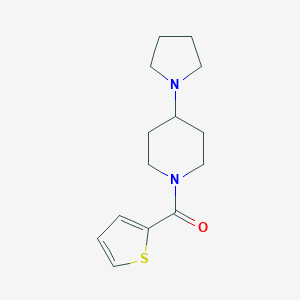
![1-(2-Methoxyphenyl)-4-{1-[(3-methylphenoxy)acetyl]-4-piperidinyl}piperazine](/img/structure/B247131.png)
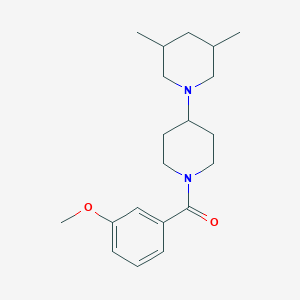
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247136.png)
amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B247137.png)
amino]-N-(3-methylphenyl)propanamide](/img/structure/B247138.png)
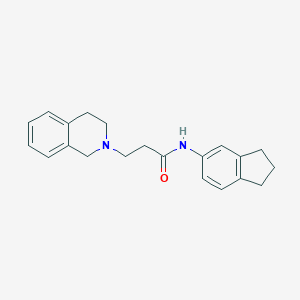
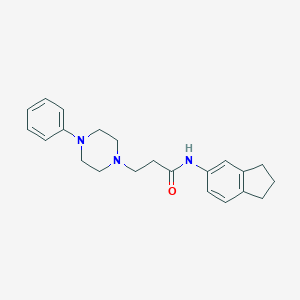
![ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperidine-4-carboxylate](/img/structure/B247143.png)
![N-[7-chloro-1-(4-isopropoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B247146.png)
![N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247152.png)
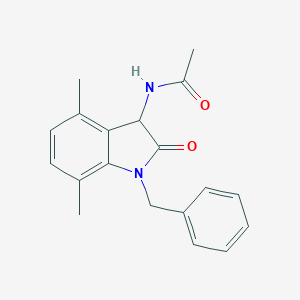
![N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247156.png)
![N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247157.png)